molecular formula C23H40F3O3P2RhS- B12448423 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No.: B12448423
M. Wt: 618.5 g/mol
InChI Key: LQQSHTWLDKZMBA-FZUZUFHQSA-M
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Description

1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chiral ligand complex used in various enantioselective catalytic reactions. This compound is known for its electron-rich C2 symmetric bis(phospholane) ligand, which makes it highly efficient in asymmetric hydrogenation reactions .

Preparation Methods

The synthesis of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to rhodium. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, ruthenium catalysts for oxidation, and various organic solvents. The major products formed from these reactions are often enantioselective hydrogenation products, such as (S)-2-quinolylalanine .

Scientific Research Applications

1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

    Biology: The compound is employed in the synthesis of biologically active molecules, such as amino acids and peptideomimetics.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound finds applications in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to the rhodium center, which facilitates enantioselective catalytic reactions. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved typically include the formation of rhodium-hydride intermediates, which then transfer hydrogen to the substrate, resulting in the desired enantioselective product .

Comparison with Similar Compounds

1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chiral ligand and its applications in enantioselective catalysis.

Properties

Molecular Formula

C23H40F3O3P2RhS-

Molecular Weight

618.5 g/mol

IUPAC Name

cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate

InChI

InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t11-,12-,13-,14-;;;/m0.../s1

InChI Key

LQQSHTWLDKZMBA-FZUZUFHQSA-M

Isomeric SMILES

C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Origin of Product

United States

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